5-(2,4-Difluorophenyl)oxazole
Overview
Description
5-(2,4-Difluorophenyl)oxazole is a chemical compound with the molecular formula C9H5F2NO . It is a derivative of oxazole, a five-membered heterocyclic compound containing an oxygen atom and a nitrogen atom .
Synthesis Analysis
The synthesis of oxazole-based molecules, including this compound, has been a topic of interest in recent years. The van Leusen reaction, based on tosylmethylisocyanides (TosMICs), is one of the most appropriate strategies to prepare oxazole-based medicinal compounds .Molecular Structure Analysis
The molecular structure of this compound consists of a five-membered oxazole ring attached to a 2,4-difluorophenyl group . The exact structure can be represented by the InChI code: 1S/C9H5F2NO/c10-6-1-2-7(8(11)3-6)9-4-12-5-13-9/h1-5H .Scientific Research Applications
Trypanocidal Activity
- 2,5-Diphenyloxazole derivatives, including compounds similar to 5-(2,4-Difluorophenyl)oxazole, exhibit trypanocidal activity. Compounds with di- and trihydroxy groups showed inhibitory activity against Trypanosoma congolense, a causative agent of African trypanosomosis in animals (Banzragchgarav et al., 2016).
Photo-Oxidation Studies
- Research on oxazole and its derivatives, including this compound, highlights their role in heterocycle chemistry, particularly in reactions with singlet oxygen. These reactions are important for understanding the compound's physicochemical properties and potential applications in medicinal chemistry (Zeinali et al., 2020).
Synthesis of α-trifluoromethyl α-amino acids
- This compound derivatives have been used in the synthesis of α-trifluoromethyl α-amino acids, which are important in pharmaceutical research (Burger et al., 2006).
Antimicrobial Activity
- Certain derivatives of this compound have been synthesized and evaluated for their antibacterial and antifungal activities, showing promise in the development of new antimicrobial agents (Gadakh et al., 2010).
Catalysis and Synthesis
- These compounds are also significant in catalysis, with research focusing on the synthesis of oxazoles using various catalytic methods. This includes studies on gold catalysis for synthesizing oxazoles from propargylcarboxamides (Hashmi et al., 2004).
Anticancer Evaluation
- Novel fluorine-containing derivatives of this compound have been synthesized and evaluated for their anticancer activities, displaying potential as frameworks for developing new anticancer drugs (Kachaeva et al., 2018).
Electro-Optical and Charge Transport Properties
- Studies on the structural, electro-optical, charge transport, and nonlinear optical properties of oxazole derivatives are significant in the development of materials for electronic applications (Irfan et al., 2018).
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of 5-(2,4-Difluorophenyl)oxazole are currently unknown
Mode of Action
It’s known that azole-based compounds, which include oxazoles, have a broad range of pharmacological activities . They can bind with various receptors and enzymes in the biological environment through unique specific interactions .
Biochemical Pathways
Azole-based compounds are known to interact with a variety of biochemical pathways, contributing to their diverse biological properties .
Result of Action
Given the diverse biological activities of azole-based compounds, the effects could potentially be wide-ranging .
Properties
IUPAC Name |
5-(2,4-difluorophenyl)-1,3-oxazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F2NO/c10-6-1-2-7(8(11)3-6)9-4-12-5-13-9/h1-5H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJJZRCYFIXJTNO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C2=CN=CO2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F2NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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